molecular formula C12H18N2O2 B1407164 2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1482149-65-4

2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B1407164
CAS No.: 1482149-65-4
M. Wt: 222.28 g/mol
InChI Key: ANJGDYMUTFBMKW-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Conformationally Constrained Inhibitors : This compound was used in the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, aiding the production of farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).

  • Crystal Structure Analysis : The structural analysis of imidazo[1,2-a]pyridine derivatives, involving tert-butyl groups, has been performed. This includes the study of molecular orientation and interaction, contributing to a deeper understanding of molecular structures in chemistry (Dhanalakshmi et al., 2018).

  • Synthesis of Novel Tetracyclic Derivatives : This compound has been used in the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives, revealing the potential for creating complex molecular structures (Changunda et al., 2020).

Medicinal Chemistry and Biological Applications

  • Antifungal Activity : Research has shown the efficacy of tetrahydroimidazo[1,2-a]pyridine derivatives in antifungal applications, particularly against Candida species. This highlights its potential in treating fungal infections (Ozdemir et al., 2010).

  • Catalysis in Chemical Reactions : Imidazo[1,2-a]pyridine derivatives, including those with tert-butyl groups, have been used as catalysts in various chemical reactions, demonstrating their versatility in synthetic chemistry (Umehara et al., 2016).

  • Insecticidal Evaluation : The compound has been evaluated for insecticidal properties, particularly against pea aphids, indicating its potential application in agricultural pest control (Zhang et al., 2010).

  • Enantioselective Hydrogenation : Its derivatives have been used in the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines, a process significant in the creation of bioactive molecules (Schlepphorst et al., 2018).

Pharmacology and Drug Development

  • Pharmaceutical Synthesis : Research has been conducted on the role of tert-butyl-imidazo[1,2-a]pyridine derivatives in the synthesis of active pharmaceutical ingredients (APIs), particularly in reactions like Suzuki–Miyaura borylation (Sanghavi et al., 2022).

  • Synthesis of Ruthenium Complexes : These compounds have been involved in the synthesis of ruthenium complexes, which are significant in the field of catalysis and potentially in medicinal chemistry (Cheng et al., 2009).

Material Science

  • Metal-Organic Frameworks (MOFs) : The compound has been used in the modification of ligands for the construction of metal-organic frameworks, which are important for various applications in material science (Zhang et al., 2016).

Biochemical Analysis

Cellular Effects

The effects of 2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, leading to increased expression of genes involved in inflammation and immune responses . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolic pathways, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and its overall impact on cellular function. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical determinants of its biological activity. This compound can be transported across cellular membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound to target tissues, thereby enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-7-14-6-4-5-8(11(15)16)10(14)13-9/h7-8H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJGDYMUTFBMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2CCCC(C2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 2
2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 4
2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 6
2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

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